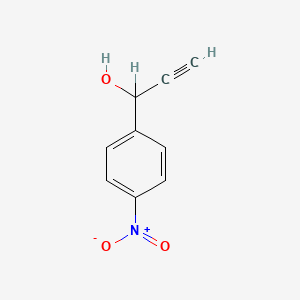

1-(4-Nitrophenyl)prop-2-yn-1-ol

説明

1-(4-Nitrophenyl)prop-2-yn-1-ol (C₉H₇NO₃) is a propargyl alcohol derivative featuring a nitro-substituted aromatic ring. The compound is synthesized via a Grignard reaction between 4-nitrobenzaldehyde and ethynylmagnesium bromide, yielding an orange oil with a moderate 50% isolated yield . Its structure is confirmed by ¹³C NMR spectroscopy, displaying characteristic signals for the aromatic carbons (δ 138.6, 134.6 ppm), the alkyne carbons (δ 83.2, 75.4 ppm), and the hydroxyl-bearing carbon (δ 63.8 ppm) . The nitro group at the para position renders the molecule electron-deficient, influencing its reactivity in organic transformations, such as cycloadditions or condensations.

特性

IUPAC Name |

1-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUTVNAUVBKDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999975 | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-73-2 | |

| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route as laboratory preparation but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: 1-(4-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

Reduction: 4-aminophenylprop-2-yn-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

1-(4-Nitrophenyl)prop-2-yn-1-ol serves as a versatile building block in organic synthesis. It can be utilized to produce various derivatives through electrophilic substitution reactions, coupling reactions, and as a precursor for more complex molecules. The presence of both the alkyne and hydroxyl functional groups allows for further functionalization, making it an ideal candidate for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. For instance:

- Anticancer Activity : Compounds based on this structure have shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that certain modifications to the nitrophenyl group can enhance anticancer efficacy against various cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to participate in cross-linking reactions can lead to the formation of robust materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxic effects against breast cancer cell lines, achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized compounds based on this compound were tested for antimicrobial activity. Notably, one derivative exhibited an MIC of 25 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as a lead compound for developing new antibacterial agents .

作用機序

The mechanism of action of 1-(4-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Propargyl Alcohol Derivatives with Varied Aromatic Substituents

Propargyl alcohols with different aromatic substituents exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro group in this compound increases electrophilicity, favoring nucleophilic attack or participation in polar reactions. This contrasts with electron-donating groups (e.g., -CH₃), which reduce electrophilicity .

- Physical state : Nitro and naphthyl derivatives are oils, likely due to reduced crystallinity from bulky substituents.

- Synthetic yields : Higher yields (83%) for naphthyl derivatives suggest steric or electronic factors improve reaction efficiency compared to nitro analogs .

Nitrophenyl-Substituted Compounds with Diverse Functional Groups

Functional group variations significantly alter chemical behavior:

Key Observations :

- Propargyl vs. allyl alcohols : The alkyne in propargyl alcohols enables unique reactivity, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles (e.g., 1,4-disubstituted triazoles in ). Allyl alcohols, with conjugated double bonds, are more suited for pericyclic reactions .

- Enones: The α,β-unsaturated ketone in enones facilitates Michael additions or condensations, as seen in for pyrazoline derivatives.

Reactivity in Cycloaddition and Condensation Reactions

- Triazole formation : 1-Ethynyl-4-nitrobenzene (lacking a hydroxyl group) reacts with benzyl bromides to yield 1,4-disubstituted triazoles in high yields (83–87%) . In contrast, the hydroxyl group in this compound may sterically hinder or direct regioselectivity in similar reactions.

- Condensation reactions : The nitro group in 1-(4-nitrophenyl)prop-2-en-1-one () enhances electrophilicity at the carbonyl carbon, promoting hydrazine condensation to form pyrazolines. Propargyl alcohols might instead undergo oxidation to ketones or participate in propargylation reactions .

Research Findings and Implications

- Spectroscopic trends : The nitro group in this compound causes downfield shifts in ¹³C NMR for aromatic carbons (δ > 128 ppm) compared to methyl or fluorine analogs .

- Thermal stability : Nitro-containing compounds generally exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition.

生物活性

1-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a nitrophenyl group attached to a propynyl alcohol moiety, has been investigated for various applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Nitrophenyl Group : Enhances electron-withdrawing capacity, affecting reactivity.

- Alkyne Moiety : Engages in cycloaddition reactions, contributing to biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Specifically, the compound acts as a substrate for enzymes such as 3α-hydroxysteroid dehydrogenase, where it gets oxidized to form 1-(4-Nitrophenyl)prop-2-yn-1-one, a potent Michael acceptor that can covalently bind to enzyme active sites.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, demonstrating potential as therapeutic agents in treating infections.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, cytotoxicity assays have shown that the compound effectively reduces cell viability in cancer cell lines at specific concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Study on Enzyme Inhibition

In a detailed study examining enzyme inhibition, researchers found that 1-(4-Nitrophenyl)prop-2-yn-1-one (a derivative) significantly inhibited various enzymes by forming covalent bonds with active site residues. This property was attributed to the compound's structural features that facilitate such interactions .

Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of varying concentrations of the compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study employed MTT assays to quantify cell viability post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。